molecular formula C29H31N3O4 B5209061 4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide CAS No. 6239-38-9

4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B5209061
CAS No.: 6239-38-9
M. Wt: 485.6 g/mol
InChI Key: TULOTIJPEHETEA-MEFGMAGPSA-N
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Description

4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenoxyphenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-methyl-N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-22-10-12-24(13-11-22)28(33)31-27(29(34)30-14-15-32-16-18-35-19-17-32)21-23-6-5-9-26(20-23)36-25-7-3-2-4-8-25/h2-13,20-21H,14-19H2,1H3,(H,30,34)(H,31,33)/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULOTIJPEHETEA-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387507
Record name AC1MFBEL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-38-9
Record name AC1MFBEL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the morpholine derivative: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the ethyl group.

    Coupling with the phenoxyphenyl group: This step involves the use of a coupling reagent, such as a palladium catalyst, to attach the phenoxyphenyl group to the morpholine derivative.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate compound with 4-methylbenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

Uniqueness

4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

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